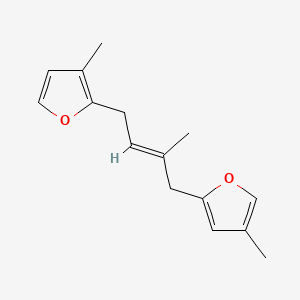

Longifolin

Description

Structure

3D Structure

Properties

CAS No. |

39007-94-8 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

3-methyl-2-[(E)-3-methyl-4-(4-methylfuran-2-yl)but-2-enyl]furan |

InChI |

InChI=1S/C15H18O2/c1-11(8-14-9-12(2)10-17-14)4-5-15-13(3)6-7-16-15/h4,6-7,9-10H,5,8H2,1-3H3/b11-4+ |

InChI Key |

KATZGWUZXSGURX-NYYWCZLTSA-N |

Isomeric SMILES |

CC1=C(OC=C1)C/C=C(\C)/CC2=CC(=CO2)C |

Canonical SMILES |

CC1=C(OC=C1)CC=C(C)CC2=CC(=CO2)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Longifolin; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Abundance and Isolation of Longifolene from Pinus roxburghii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of longifolene, a significant sesquiterpene, with a specific focus on its primary natural source, Pinus roxburghii (Chir Pine), and the detailed methodologies for its isolation and purification. Longifolene's unique tricyclic structure and its availability from natural resources make it a valuable starting material for organic synthesis and a subject of interest in pharmaceutical research.

Introduction to Longifolene

Longifolene is a naturally occurring chiral tricyclic sesquiterpene hydrocarbon.[1][2][3] With the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol , it is a colorless to pale-yellow oily liquid.[1][4][5] Found primarily in the high-boiling fraction of certain pine resins, its name is derived from Pinus longifolia, an obsolete name for Pinus roxburghii, from which it was first isolated.[1][2][3][6] The (+)-longifolene enantiomer is the form commonly found in pines and other higher plants.[2][3] Due to its compact structure and lack of functional groups, longifolene serves as an attractive target for synthetic methodologies and as a precursor for the synthesis of other complex molecules, including fragrances and the chiral hydroborating agent, dilongifolylborane.[1][3]

Natural Sources and Abundance

Longifolene is predominantly found in the essential oils of various coniferous trees, particularly those of the Pinus genus.[7] Turpentine oil obtained from the oleoresin of Pinus roxburghii is one of the most significant commercial sources, containing as much as 20% longifolene.[2] The oleoresin from this species, commonly known as Chir pine, is a major source of turpentine oil in India.[6] The composition of the essential oil can vary based on geography, climate, and the specific part of the plant used for extraction (needles, bark, cone).[8][9]

| Plant Source | Plant Part | Longifolene Content (% of Essential Oil) | Reference |

| Pinus roxburghii Sarg. | Oleoresin | 2-10% (in turpentine oil fraction) | [6] |

| Pinus roxburghii Sarg. | Oleoresin | up to 20% (in turpentine) | [2] |

| Pinus roxburghii Sarg. | Needles | 0.87% | [9] |

| Pinus pinaster | Steam Volatile Oil | 16% | [6] |

| Scapania undulata (Liverwort) | Steam Volatile Oil | 46% | [6] |

| Pinus densiflora | Wood | 19.71% | [10] |

Table 1: Comparative summary of longifolene content in the essential oils from various natural sources.

The oleoresin of Pinus roxburghii is a complex mixture. On average, the turpentine oil fraction derived from it contains α-pinene (20-30%), β-pinene (5-10%), Δ³-carene (55-65%), and a smaller fraction of longifolene and other terpenes (2-10%).[6]

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol [5] |

| Appearance | Colorless to pale-yellow oily liquid[1][4] |

| Odor | Woody, spicy[4] |

| Boiling Point | ~255 °C (at 760 mmHg) |

| Specific Gravity | ~0.930 g/cm³ @ 25 °C[11] |

| Refractive Index | ~1.500 @ 20 °C |

| Solubility | Insoluble in water; Soluble in organic solvents[4] |

Table 2: Key physicochemical properties of Longifolene.

Isolation and Purification from Pinus roxburghii

The industrial isolation of longifolene from Pinus roxburghii is a multi-step process that begins with the collection of oleoresin and culminates in high-purity longifolene through distillation and chromatographic techniques.

Step 1: Oleoresin Tapping

Oleoresin is harvested from mature Pinus roxburghii trees. This is typically done using methods that involve making incisions in the bark and collecting the exuded resin. The yield and quality of the oleoresin can be influenced by environmental factors such as temperature and humidity, as well as the specific tapping technique employed.[12]

Step 2: Extraction of Essential Oil via Steam Distillation

The crude oleoresin is subjected to steam distillation to separate the volatile components (turpentine oil) from the non-volatile components (rosin).[6] Steam is passed through the oleoresin, causing the essential oils, including longifolene, to vaporize.[7] The vapor mixture is then condensed and collected, where the oil and water layers separate.[7]

Step 3: Fractional Distillation

The collected turpentine oil is a mixture of various terpenes with different boiling points.[6] Fractional distillation is employed to separate these components.[13] Since longifolene is a sesquiterpene, it has a higher boiling point than the more volatile monoterpenes like α-pinene, β-pinene, and carene.[2][14] The crude turpentine is heated in a distillation column, and fractions are collected at different temperature ranges. Longifolene is concentrated in the higher-boiling point fractions.[14]

Step 4: Column Chromatography for Final Purification

For obtaining high-purity longifolene, the enriched fraction from distillation is further purified using column chromatography.[15][16] This technique separates compounds based on their differential adsorption to a solid stationary phase.[15] Since longifolene is a non-polar hydrocarbon, it elutes relatively early when using a polar stationary phase like silica gel and a non-polar mobile phase.

| Component | Retention Time (min) | Percentage (%) |

| α-Pinene | 6.037 | 29.3 |

| 3-Carene | 7.336 | 14.2 |

| Caryophyllene | - | 21.9 |

| Longifolene | - | (Varies, typically 2-10%) |

| Other Terpenes | Various | Balance |

Table 3: A representative chemical composition of essential oil from Pinus roxburghii needles, indicating the presence of multiple terpenes alongside longifolene. Data adapted from GC-MS analysis.[9][17]

Experimental Protocols

The following sections provide detailed methodologies for the key laboratory-scale experiments involved in the isolation of longifolene.

Protocol 1: Steam Distillation of Pinus roxburghii Oleoresin

Objective: To extract the volatile essential oil (turpentine) from crude pine oleoresin.

Materials and Equipment:

-

Crude Pinus roxburghii oleoresin

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[18]

-

Heating mantle or hot plate

-

Distilled water

-

Clamps and stands

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: Assemble the steam distillation unit. Ensure all glass joints are sealed and properly clamped.[18]

-

Charge the Flasks: Place approximately 1.25 L of distilled water into the boiling flask (steam generator).[18] Place a known quantity (e.g., 500 g) of crude oleoresin into the biomass flask.

-

Heating: Begin heating the boiling flask to generate steam. The steam will pass into the biomass flask, volatilizing the essential oils.[18]

-

Condensation: The steam and oil vapor mixture will travel to the condenser. Ensure a steady flow of cold water through the condenser jacket to efficiently condense the vapor into a liquid distillate.[18]

-

Collection: Collect the distillate, which consists of a biphasic mixture of essential oil and water (hydrosol), in the receiver.

-

Separation: Once the distillation is complete (no more oil is observed in the distillate), transfer the collected liquid to a separatory funnel. Allow the layers to separate fully. Drain the lower aqueous layer and collect the upper essential oil layer.

-

Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl the flask and then decant or filter the oil to remove the drying agent.

-

Yield Calculation: Weigh the final dried essential oil and calculate the yield as a percentage of the initial oleoresin weight.

Protocol 2: Fractional Distillation of Essential Oil

Objective: To enrich the longifolene content by separating it from more volatile monoterpenes.

Materials and Equipment:

-

Crude essential oil from Protocol 1

-

Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, collection flasks)

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum source (optional, for reduced pressure distillation)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the surface area for vapor-liquid equilibrium.

-

Charge the Flask: Place the crude essential oil into the round-bottom flask.

-

Heating: Gently heat the flask. The mixture will begin to boil, and the vapor will rise through the fractionating column.[13]

-

Fraction Collection: Monitor the temperature at the top of the column. Collect the distillate in separate fractions based on the boiling point ranges.

-

Fraction 1 (Low-boiling): Collect the initial fraction, which will be rich in monoterpenes like α-pinene (BP: ~155°C) and Δ³-carene (BP: ~170°C).

-

Fraction 2 (Intermediate): Collect the fraction at an intermediate temperature range.

-

Fraction 3 (High-boiling): As the temperature rises above ~240-250°C, collect the fraction that will be enriched in sesquiterpenes, including longifolene.

-

-

Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction with the highest concentration of longifolene.

Protocol 3: Purification by Column Chromatography

Objective: To isolate pure longifolene from the enriched fraction.

Materials and Equipment:

-

Longifolene-enriched fraction from Protocol 2

-

Glass chromatography column

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: Non-polar solvent (e.g., n-hexane)

-

Sample application tools (pipette)

-

Collection tubes or flasks

-

Cotton or glass wool plug[19]

Procedure:

-

Column Packing (Slurry Method):

-

Place a small plug of cotton wool at the bottom of the column.[20]

-

In a beaker, create a slurry of silica gel in n-hexane.[19][21]

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[20] Do not let the column run dry.

-

-

Sample Loading:

-

Elution:

-

Add n-hexane to the top of the column and begin collecting the eluent in fractions.

-

Since longifolene is a hydrocarbon, it will have a weak affinity for the polar silica gel and will travel down the column relatively quickly with the non-polar n-hexane eluent.[19] More polar compounds will be retained on the column for longer.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain pure longifolene.

-

-

Solvent Evaporation:

-

Combine the pure longifolene fractions and remove the n-hexane using a rotary evaporator to yield the purified compound.

-

Visualized Workflows and Relationships

References

- 1. Longifolene Good Sents Woody perfumery [essentialoil.in]

- 2. Longifolene - Wikipedia [en.wikipedia.org]

- 3. ORGANIC CHEMISTRY INTERNATIONAL: Longifolene total synthesis by Corey [organicchemistrysite.blogspot.com]

- 4. material-properties.org [material-properties.org]

- 5. Longifolene | C15H24 | CID 1796220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. tradeigbo.com [tradeigbo.com]

- 8. Volatile constituents of Pinus roxburghii from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pinus Roxburghii essential oil anticancer activity and chemical composition evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longifolene, 475-20-7 [thegoodscentscompany.com]

- 12. bepls.com [bepls.com]

- 13. youtube.com [youtube.com]

- 14. Exploring Longifolene and Its Role in Good Scents and Synthetic Resin - [linxingpinechem.com]

- 15. column-chromatography.com [column-chromatography.com]

- 16. longdom.org [longdom.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. engineering.iastate.edu [engineering.iastate.edu]

- 19. web.uvic.ca [web.uvic.ca]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. orgchemboulder.com [orgchemboulder.com]

The Pharmacological Potential of Longifolene and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longifolene, a tricyclic sesquiterpene naturally occurring in the oleoresin of various pine species, has emerged as a significant scaffold in medicinal chemistry.[1][2] Primarily found in Indian turpentine oil from Pinus roxburghii, this versatile hydrocarbon is not only a key component in the fragrance industry but also a precursor for the synthesis of a wide array of derivatives with promising biological activities.[3][4] Its unique bridged-ring structure provides a rigid framework that can be chemically modified to explore a range of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[5][6][7] This technical guide provides an in-depth overview of the biological activities of longifolene and its synthetic derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer and Cytotoxic Activities

Longifolene and its derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The parent compound exhibits a degree of selective toxicity towards cancerous cells, while its synthetic derivatives, particularly those incorporating heterocyclic moieties, have shown enhanced and broad-spectrum anticancer activity.

Cytotoxicity of Longifolene

Longifolene has been evaluated for its cytotoxic potential against prostate (DU-145) and oral (SCC-29B) cancer cell lines, showing moderate activity.[8][9] Notably, it displayed significantly lower toxicity in healthy Vero cells, suggesting a favorable safety profile and an ability to differentiate between cancerous and non-cancerous cells.[8][10]

Table 1: In Vitro Cytotoxicity of Longifolene

| Compound | Cell Line | Activity | IC₅₀ Value (µg/mL) | Reference |

| Longifolene | DU-145 (Prostate Cancer) | Cytotoxic | 78.64 | [8][9][10] |

| Longifolene | SCC-29B (Oral Cancer) | Cytotoxic | 88.92 | [8][9][10] |

| Longifolene | Vero (Normal Kidney) | Cytotoxic | 246.3 | [8][9][10] |

| Doxorubicin (Control) | DU-145 (Prostate Cancer) | Cytotoxic | 10.21 | [8] |

| Doxorubicin (Control) | SCC-29B (Oral Cancer) | Cytotoxic | 14.32 | [8] |

| Doxorubicin (Control) | Vero (Normal Kidney) | Cytotoxic | 35.16 | [8] |

Cytotoxicity of Longifolene Derivatives

The synthesis of novel derivatives has been a key strategy to enhance the anticancer potency of the longifolene scaffold. A notable study involved the synthesis of seventeen tetralone derivatives bearing a 1,2,4-triazole moiety from longifolene.[11][12] Several of these compounds exhibited superior and more broad-spectrum anticancer activity than the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).[12][13][14]

Table 2: In Vitro Antiproliferative Activity of Longifolene-Derived Tetralone-Triazoles (IC₅₀ in µM)

| Compound | T-24 (Bladder) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) | Reference |

| 6d | 12.51 ± 2.44 | 10.33 ± 1.29 | 15.65 ± 1.43 | 11.23 ± 2.11 | 14.87 ± 2.09 | [13] |

| 6g | 11.27 ± 1.56 | 4.42 ± 2.93 | 12.43 ± 1.88 | 10.16 ± 1.54 | 13.51 ± 1.76 | [13] |

| 6h | 10.88 ± 1.92 | 11.56 ± 2.03 | 13.71 ± 2.17 | 9.89 ± 1.77 | 12.42 ± 1.32 | [13] |

| 5-FU | 15.23 ± 1.22 | 18.75 ± 1.53 | 20.11 ± 1.87 | 22.43 ± 2.13 | 17.86 ± 1.65 | [13] |

Compounds 6d, 6g, and 6h demonstrated significant activity across multiple cell lines.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of longifolene and its derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., DU-145, SCC-29B) and a normal cell line (e.g., Vero) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (longifolene or its derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Longifolene has demonstrated notable anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory conditions. Its mechanism of action involves the modulation of key inflammatory mediators.

Mechanism of Action

Studies on lipopolysaccharide (LPS)-stimulated RBL-2H3 cells (a rat basophilic leukemia cell line) have shown that longifolene can significantly decrease the expression of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3][15] It also attenuates the secretion of β-hexosaminidase, a marker of degranulation in mast cells and basophils.[3][16] The anti-inflammatory effects of longifolene were found to be comparable to those of dexamethasone, a potent steroidal anti-inflammatory drug.[3][15]

Caption: Inhibition of inflammatory pathways in RBL-2H3 cells by longifolene.

Experimental Protocol: Anti-inflammatory Assay in RBL-2H3 Cells

Methodology:

-

Cell Culture: RBL-2H3 cells are cultured in a suitable medium and seeded into 24-well plates.

-

Treatment: Cells are pre-treated with various concentrations of longifolene or a positive control (dexamethasone) for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for a specified duration (e.g., 24 hours).

-

Cytokine Analysis (qRT-PCR):

-

Total RNA is extracted from the cells.

-

cDNA is synthesized via reverse transcription.

-

Quantitative real-time PCR (qRT-PCR) is performed using specific primers for IL-4, IL-13, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.

-

-

β-Hexosaminidase Release Assay:

-

The cell supernatant is collected after treatment and stimulation.

-

An aliquot of the supernatant is incubated with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.

-

The reaction is stopped, and the absorbance is measured at 405 nm to quantify the amount of released β-hexosaminidase.

-

Antimicrobial, Insecticidal, and Herbicidal Activities

Longifolene and its derivatives have shown a broad spectrum of activity against various pathogens, pests, and weeds, highlighting their potential in agriculture and medicine.

Antimicrobial Activity

Preliminary research indicates that longifolene possesses both antibacterial and antifungal properties.[5][17] Derivatives of longifolene have been synthesized and evaluated for more specific antimicrobial actions.

-

Antibacterial: A longifolene derivative, 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1¹⁹]dodec-6-ene, showed inhibitory effects against Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa).[7]

-

Antifungal: Novel longifolene-derived diacylhydrazine compounds have been designed as potential succinate dehydrogenase (SDH) inhibitors for use as fungicides.[18]

Insecticidal and Termiticidal Activity

Longifolene is recognized for its activity against various insects.

-

Mosquito Attractant: Metarhizium fungi-colonized insect cadavers release longifolene, which acts as a volatile attractant for mosquitoes, facilitating the dispersal of fungal spores for biocontrol.[19]

-

Insecticidal: The derivative 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1¹⁹]dodec-6-ene has demonstrated excellent insecticidal action against pests like aphids and rice planthoppers.[7]

-

Termiticidal: Longifolene and its autoxidation products exhibit significant termiticidal and antifeedant activities against the subterranean termite Reticulitermes speratus.[20]

Herbicidal Activity

Recent studies have explored the potential of longifolene derivatives in weed management. A series of longifolene-derived primary amine carboxylates were synthesized and showed promising herbicidal activity.[6]

Synthesis, Metabolism, and Biosynthesis

Understanding the synthesis and metabolic fate of longifolene is crucial for developing new derivatives and predicting their in vivo behavior.

Synthesis of Bioactive Derivatives

A common strategy for synthesizing bioactive derivatives involves the isomerization and aromatization of longifolene to form a tetralin or tetralone intermediate. This intermediate can then be further modified.[11][18]

Caption: General synthetic route for longifolene derivatives.

Metabolism

In animal models, such as rabbits, longifolene is primarily metabolized through oxidation. The metabolic pathway involves an attack on the exo-methylene group to form an epoxide, which then isomerizes to a stable endo-aldehyde. This is followed by rapid hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.[3][4]

Biosynthesis

The biosynthesis of longifolene in plants starts from farnesyl diphosphate (FPP) and proceeds through a complex cationic polycyclization cascade.[1][21] This pathway involves multiple cyclizations and intramolecular rearrangements, catalyzed by the enzyme longifolene synthase, to form the characteristic tricyclic structure.[21]

Caption: Simplified biosynthetic pathway of longifolene from FPP.

Conclusion

Longifolene and its derivatives represent a valuable class of natural product-based compounds with a wide spectrum of biological activities. The parent molecule's favorable safety profile, combined with the enhanced potency and broad-spectrum activity of its synthetic derivatives, makes this scaffold highly attractive for drug discovery and development. The demonstrated anticancer, anti-inflammatory, and antimicrobial properties warrant further investigation, including in vivo studies and exploration of specific molecular targets, to fully realize the therapeutic potential of this versatile natural product.

References

- 1. Longifolene - Wikipedia [en.wikipedia.org]

- 2. Longifolene | 475-20-7 | FL40142 | Biosynth [biosynth.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. aosennewmaterial.com [aosennewmaterial.com]

- 5. Exploring Longifolene and Its Role in Good Scents and Synthetic Resin - [linxingpinechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN106588772B - Heavy turpentine longifolene derivative and preparation and application thereof - Google Patents [patents.google.com]

- 8. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety | Semantic Scholar [semanticscholar.org]

- 15. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantiomers of Longifolene and Their Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Longifolene, a tricyclic sesquiterpene hydrocarbon, is a chiral molecule with two enantiomeric forms. The naturally occurring (+)-longifolene, primarily isolated from pine resins, and its synthetic counterpart, (-)-longifolene, exhibit equal and opposite optical rotation. This property is fundamental to their stereochemical identity and has implications for their use in asymmetric synthesis, particularly in the preparation of chiral reagents. This guide provides a comprehensive overview of the stereochemical properties of longifolene enantiomers, detailed experimental protocols for their characterization, and visual workflows for their biosynthesis, isolation, and total synthesis.

Stereochemistry and Physicochemical Properties

Longifolene is characterized by a complex, bridged tricyclic carbon skeleton. The chirality of the molecule arises from its asymmetric structure, leading to the existence of two non-superimposable mirror images: (+)-longifolene and (-)-longifolene.

The enantiomer commonly found in higher plants, such as Pinus longifolia (now Pinus roxburghii Sarg.), is (+)-longifolene, which exhibits a positive optical rotation.[1] The (-)-enantiomer is less common in nature but has been identified in certain fungi and liverworts.[2][1] The absolute configuration and structural elucidation of longifolene have been a subject of extensive research, with numerous total syntheses being reported since the mid-20th century.[3][4]

Quantitative Data Summary

The key physicochemical and stereochemical properties of the longifolene enantiomers are summarized in the table below for easy comparison.

| Property | (+)-Longifolene | (-)-Longifolene |

| IUPAC Name | (1R,2S,7S,9S)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane | (1S,2R,7R,9R)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane |

| CAS Number | 475-20-7 | 16846-09-6 |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molar Mass | 204.36 g/mol | 204.36 g/mol |

| Appearance | Oily liquid | Oily liquid |

| Specific Rotation [α]D | +42.73° (25 °C)[2][1] | -42.73° (25 °C)[2][1] |

| Density | 0.928 g/cm³ | Not reported, expected to be identical to (+)-enantiomer |

| Boiling Point | 254-256 °C at 706 mmHg | Not reported, expected to be identical to (+)-enantiomer |

Key Experimental Protocols

This section provides detailed methodologies for the isolation, chiral separation, and characterization of longifolene enantiomers.

Isolation of (+)-Longifolene from Pine Resin

(+)-Longifolene is naturally abundant in the high-boiling fraction of certain pine resins.[2] The following protocol describes a general procedure for its extraction and purification.

Methodology:

-

Raw Material Preparation: Obtain high-quality resin from Pinus roxburghii or a similar high-longifolene content pine species. Remove any solid debris such as bark, needles, and dirt.

-

Steam Distillation:

-

Place the cleaned pine resin into a still.

-

Introduce high-temperature steam into the still to vaporize the volatile components of the resin, including longifolene.[5][6][7][8]

-

The steam and volatilized oils are then passed through a condenser to cool and liquefy the mixture.

-

Collect the resulting liquid, which will consist of an aqueous phase (hydrosol) and an oil phase.

-

-

Separation:

-

Transfer the collected liquid to a separatory funnel.

-

Allow the layers to separate; the less dense essential oil layer containing longifolene will float on top of the water.

-

Carefully decant the oil layer.

-

-

Fractional Distillation:

-

To isolate longifolene from other terpenes in the essential oil, perform fractional distillation under reduced pressure.

-

Collect the fraction boiling at approximately 126-127 °C at 15 mmHg. This fraction will be enriched in longifolene.

-

-

Purity Assessment:

-

Analyze the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of longifolene by comparing its retention time and mass spectrum with a known standard.

-

Determination of Optical Rotation

The measurement of optical rotation is critical for identifying the enantiomeric form and assessing the enantiomeric purity of a longifolene sample.

Methodology:

-

Instrumentation: Use a calibrated polarimeter equipped with a sodium D-line lamp (589 nm). The sample cell length should be precisely known (e.g., 1.0 dm). Maintain a constant temperature, typically 25 °C.

-

Sample Preparation:

-

Accurately weigh a sample of purified longifolene.

-

Dissolve the sample in a suitable achiral solvent (e.g., ethanol or chloroform) in a volumetric flask to a known concentration (c), typically expressed in g/100 mL.

-

-

Measurement:

-

Rinse the polarimeter cell with the solvent used for the sample solution and then fill it with the same solvent to take a blank reading. This value should be subtracted from the sample reading.

-

Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and measure the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the following formula: [α]Tλ = (100 × α) / (l × c) Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/100 mL.

-

-

Chiral Separation of Enantiomers by Gas Chromatography (GC)

While (+)-longifolene can be isolated from natural sources, the analysis of enantiomeric mixtures or the characterization of synthetically produced (-)-longifolene requires a chiral separation method. The following is a representative protocol for the enantioselective GC analysis of sesquiterpenes, adapted for longifolene.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

-

Chiral Column: A column such as HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral stationary phase is suitable for separating terpene enantiomers.[9]

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program: An initial temperature of 60 °C held for 5 minutes, then ramped to 180 °C at a rate of 2 °C/min, and held for 10 minutes. This program should be optimized to achieve baseline separation of the longifolene enantiomers.

-

Injection: 1 µL of a dilute solution of the longifolene sample in hexane (e.g., 1:100 v/v), with a split ratio of 1:50.

-

-

Data Analysis:

-

The two enantiomers will elute at different retention times.

-

Identification of each enantiomer can be confirmed by injecting a pure standard of (+)-longifolene.

-

The enantiomeric ratio can be determined by integrating the peak areas of the two enantiomers.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to longifolene.

Biosynthesis of (+)-Longifolene

The biosynthesis of longifolene in plants begins with farnesyl diphosphate (FPP) and proceeds through a complex cationic polycyclization cascade.[2]

General Workflow for Isolation and Characterization

This diagram outlines the major steps from the raw natural source to the purified and characterized (+)-longifolene.

Key Stages in Corey's Total Synthesis of (±)-Longifolene

The total synthesis of longifolene by E.J. Corey and his team was a landmark achievement in organic chemistry.[1][4] This diagram highlights the main strategic transformations in their approach.

Applications in Research and Development

The primary application of longifolene in research is in the field of asymmetric synthesis. It reacts with borane to form dilongifolylborane, a chiral hydroborating agent. This reagent is used to introduce chirality into molecules in a controlled manner, which is a critical step in the synthesis of many pharmaceutical compounds. The well-defined stereochemistry and optical rotation of longifolene enantiomers make them excellent starting materials and standards for developing and validating new stereoselective methods.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Total Synthesis of Longifolene | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. synarchive.com [synarchive.com]

- 5. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]

- 6. How to Get Pine Oil | Global Pine Products [globalpineproducts.com]

- 7. fs.usda.gov [fs.usda.gov]

- 8. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

What is the CAS Number for (+)-Longifolene?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Longifolene, a naturally occurring tricyclic sesquiterpene. The CAS Number for (+)-Longifolene is 475-20-7 .[1][2][3][4][5] This document consolidates key physicochemical data, spectroscopic information, synthesis strategies, and biological activities, presenting them in a clear and accessible format for scientific and research applications.

Physicochemical Properties

(+)-Longifolene is a chiral molecule, with its enantiomer commonly found in pine resins and other higher plants, exhibiting a positive optical rotation.[1] It is described as a colorless to slightly yellow, oily liquid hydrocarbon.[6][7]

| Property | Value | Reference |

| CAS Number | 475-20-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₄ | [1][2][3][4] |

| Molecular Weight | 204.35 g/mol | [1][2][3][4] |

| Density | 0.928 g/cm³ at 25 °C | [1][8] |

| Boiling Point | 254 °C at 706 mmHg | [1][8] |

| Appearance | Colorless to yellow oily liquid | [6][7] |

| Optical Rotation | +42.73° | [1] |

| Refractive Index | n20/D 1.504 | [8] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Sparingly) | [8] |

Spectroscopic Data

The characterization of (+)-Longifolene is typically performed using a combination of chromatographic and spectroscopic techniques.

| Technique | Description |

| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy is used to determine the proton environment in the molecule. |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon skeleton. |

| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation, identification, and quantification of the compound. |

Synthesis and Biosynthesis

The complex, bridged structure of (+)-Longifolene has made it a fascinating target for total synthesis by organic chemists for many years.[9] Several synthetic strategies have been developed, with Corey's total synthesis being a notable example.[9]

The biosynthesis of longifolene starts from farnesyl diphosphate (FPP) and proceeds through a cationic polycyclization cascade.[1]

Caption: Biosynthetic pathway of (+)-Longifolene from Farnesyl Diphosphate.

A simplified workflow for a key step in a synthetic route is presented below.

Caption: A generalized workflow for a synthetic strategy towards (+)-Longifolene.

Biological Activities and Experimental Data

(+)-Longifolene and its derivatives have been investigated for a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties.

Recent studies have explored the cytotoxic potential of (+)-Longifolene against various cancer cell lines.[10][11][12] The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay.[11][12]

| Cell Line | Type | IC₅₀ (µg/mL) | Reference |

| DU-145 | Prostate Cancer | 78.64 | [10][11][12] |

| SCC-29B | Oral Cancer | 88.92 | [10][11][12] |

| Vero | Normal Kidney Cells | 246.3 | [10][11][12] |

These results indicate that (+)-Longifolene exhibits cytotoxic activity against cancer cell lines with a wider safety margin in healthy cells.[10][12]

(+)-Longifolene has demonstrated anti-inflammatory effects by modulating the expression of inflammatory cytokines.[13][14]

Caption: Inhibition of inflammatory mediators by (+)-Longifolene.

Novel diacylhydrazine compounds derived from longifolene have been synthesized and evaluated for their antifungal activity against a panel of plant pathogenic fungi.[15]

| Fungal Species | Inhibitory Rate (%) of Compound 5a |

| P. piricola | 97.5 |

| C. orbiculare | 80.5 |

| A. solani | 72.1 |

| G. zeae | 67.1 |

These findings suggest that longifolene can serve as a scaffold for the development of new antifungal agents.[15]

Experimental Protocols

A study reported the isolation of longifolene from the ethanolic extract of the roots of Chrysopogon zizanioides.[11][12] The general procedure is as follows:

-

Preparation of an ethanolic extract of the plant material.

-

The crude extract is subjected to column chromatography.

-

Elution is carried out using solvents of varying polarities.

-

Fractions are collected and purified, for instance, by preparative thin-layer chromatography, to yield the pure compound.[16]

The cytotoxic effect of (+)-Longifolene can be determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12]

-

Cancer cells (e.g., DU-145, SCC-29B) and normal cells (e.g., Vero) are seeded in 96-well plates.

-

After cell attachment, they are treated with various concentrations of (+)-Longifolene.

-

The plates are incubated for a specified period.

-

MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader to determine cell viability.

-

The IC₅₀ value is calculated from the dose-response curve.

The total synthesis of longifolene as reported by E.J. Corey is a landmark in organic synthesis.[17] A detailed step-by-step protocol is extensive; however, the key steps involve:

-

Construction of a key bicyclic intermediate.

-

Intramolecular Michael addition to form the tricyclic core.

-

Functional group manipulations to introduce the requisite methyl and exocyclic methylene groups.[9]

References

- 1. Longifolene - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (+)-Longifolene - (+)-Longifolene, (1R [sigmaaldrich.com]

- 4. mpbio.com [mpbio.com]

- 5. chemos.de [chemos.de]

- 6. Longifolene Good Sents Woody perfumery [essentialoil.in]

- 7. longifolene, 475-20-7 [thegoodscentscompany.com]

- 8. (+)-LONGIFOLENE | 475-20-7 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. synarchive.com [synarchive.com]

The Synthesis of (±)-Longifolene: A Technical Review of the Seminal Work by Corey and Coworkers

Introduction

Longifolene, a tricyclic sesquiterpene, is a constituent of the high-boiling fraction of certain pine resins, notably from Pinus longifolia, from which it derives its name.[1] Its complex, bridged polycyclic structure presented a significant challenge to synthetic organic chemists in the mid-20th century. The first total synthesis of (±)-longifolene, accomplished by E.J. Corey and his research group in 1961, stands as a landmark achievement in the field.[1][2][3] This work was not only a demonstration of synthetic prowess but also an early application of logical, retrosynthetic analysis, a concept for which Corey would later be awarded the Nobel Prize in Chemistry.[4][5] This technical guide provides an in-depth analysis of the early research by Corey and his coworkers on the synthesis of longifolene, detailing the experimental methodologies, quantitative data, and strategic approach.[2][6][7][8]

Retrosynthetic Analysis and Strategy

Corey's approach to the synthesis of longifolene was rooted in a logical process of deconstruction, or "retrosynthetic analysis".[3][4] This involved identifying strategic bond disconnections within the target molecule to reveal simpler, more accessible precursor molecules. For longifolene, a key disconnection of the bridged ring system led to a decalin-based intermediate, which was envisioned to be accessible through an intramolecular Michael addition.[9] This strategic thinking transformed the complex challenge of assembling the caged structure of longifolene into a more manageable synthetic problem.

Figure 1: A simplified representation of the retrosynthetic analysis of Longifolene.

The Total Synthesis of (±)-Longifolene

The total synthesis of (±)-longifolene was accomplished in a linear sequence of 14 steps.[1][2] The following sections provide a detailed account of the key experimental procedures and the quantitative data for the intermediates.

Synthesis of Key Intermediates

The synthesis commenced from a known Wieland-Miescher ketone analogue and proceeded through a series of carefully orchestrated transformations to construct the intricate carbon skeleton of longifolene. Key steps included a Wittig reaction to introduce an exocyclic double bond, a stereoselective dihydroxylation, and a crucial pinacol rearrangement to form the seven-membered ring.[2][10] The pivotal intramolecular Michael addition cyclization, which formed the bridged ring system, was a highlight of this synthesis.[9][11]

Figure 2: A flowchart illustrating the key transformations in Corey's synthesis of (±)-Longifolene.

Quantitative Data for Key Intermediates

The following table summarizes the reported yields and physical properties of the key intermediates in the synthesis of (±)-longifolene.

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | Ketal Protection | (CH₂OH)₂, TsOH, PhH, Reflux | 66 |

| 2 | Wittig Reaction | n-BuLi, Et₂O, THF, RT to Reflux, 2 d | 96 |

| 3 | Dihydroxylation | OsO₄, Pyr, Et₂O, -20 °C to RT, 26 h | - |

| 4 | Tosylation | Pyr, TsCl, CH₂Cl₂, 0 °C, 23 h | - |

| 5 | Pinacol Rearrangement | CaCO₃, LiClO₄, THF, 50 °C, 2.5 d | 48 (3 steps) |

| 6 | Deketalization | HCl, EtOH, H₂O, RT, 4 h | 100 |

| 7 | Michael Addition | Et₃N, Ethylene Glycol, 225 °C, 24 h | 8-12 |

| 8 | Methylation | Ph₃CNa; MeI, Dioxane, Et₂O, 30 °C, 36 h | 59 |

| 9 | Thioacetalization | BF₃·OEt₂, (CH₂SH)₂, RT, 90 min | 72 |

| 10 | Desulfurization | LiAlH₄, Et₂O, Reflux, 5 h | 100 |

| 11 | Wolff-Kishner Reduction | NH₂NH₂, Na, Ethylene Glycol, 190-195 °C, 16 h | 100 |

| 12 | Oxidation | CrO₃, MnSO₄, AcOH, H₂O, RT to 55 °C, 90 min | 82 |

| 13 | Methylation | MeLi, Et₂O, Reflux, 3 d | 93 |

| 14 | Dehydration | Pyr, SOCl₂, CFCl₃, 0 °C, 12 min | 95 |

| Table 1: Summary of reactions and yields in the total synthesis of (±)-Longifolene. Data sourced from SynArchive, which references the original publications.[2] |

Experimental Protocols for Key Steps

The following are detailed experimental protocols for selected key transformations in the synthesis of (±)-longifolene, based on the information available in the primary literature.

Step 2: Wittig Reaction

To a solution of the ketal-protected Wieland-Miescher ketone analogue in a mixture of anhydrous diethyl ether and tetrahydrofuran is added n-butyllithium at room temperature. The resulting ylide solution is then refluxed for 48 hours. After cooling, the reaction is quenched, and the product is extracted, dried, and purified to yield the corresponding exocyclic methylene compound.

Step 5: Pinacol Rearrangement

The diol intermediate, after conversion to its monotosylate, is treated with calcium carbonate and lithium perchlorate in tetrahydrofuran at 50°C for 2.5 days. This facilitates a pinacol-type rearrangement to afford the ring-expanded ketone, which contains the seven-membered ring crucial for the longifolene framework.

Step 7: Intramolecular Michael Addition

The diketone precursor is heated in a sealed tube with triethylamine in ethylene glycol at 225°C for 24 hours. This harsh thermal condition induces an intramolecular Michael addition, leading to the formation of the characteristic bridged ring system of longifolene. The yield for this crucial step was reported to be in the range of 8-12%.[2]

Conclusion

The first total synthesis of (±)-longifolene by E.J. Corey and his coworkers was a seminal achievement that showcased the power of logical retrosynthetic analysis in the design of complex synthetic routes. The strategic bond disconnections, the development of key transformations such as the intramolecular Michael addition, and the successful assembly of the intricate bridged polycyclic structure laid the groundwork for future advancements in the field of total synthesis. This work continues to be a classic example studied by students and researchers, illustrating the elegance and creativity inherent in the art of organic synthesis.

References

- 1. ORGANIC CHEMISTRY INTERNATIONAL: Longifolene total synthesis by Corey [organicchemistrysite.blogspot.com]

- 2. synarchive.com [synarchive.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Elias James Corey - Wikipedia [en.wikipedia.org]

- 6. Total Synthesis of Longifolene | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. files.mtstatic.com [files.mtstatic.com]

- 11. m.youtube.com [m.youtube.com]

The intricate Dance of Cations: A Technical Guide to the Polycyclization Cascade in Longifolene Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Longifolene, a complex tricyclic sesquiterpene, has captivated chemists for decades with its intricate molecular architecture. Its biosynthesis, a masterpiece of enzymatic precision, proceeds through a fascinating cationic polycyclization cascade, transforming a linear precursor into a complex polycyclic structure in a single, enzyme-catalyzed reaction. This technical guide provides an in-depth exploration of this remarkable biosynthetic pathway, offering a detailed look at the enzymatic machinery, reaction mechanism, and the experimental approaches used to unravel its complexities.

The Genesis of Longifolene: From a Linear Precursor to a Tricyclic Scaffold

The journey to longifolene begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP).[1][2] The key enzyme orchestrating this transformation is longifolene synthase (EC 4.2.3.58), a member of the terpene synthase family.[3][4] This enzyme catalyzes the conversion of FPP to longifolene through a series of intricate intramolecular cyclizations and rearrangements, all initiated by the removal of the diphosphate group from FPP to generate a farnesyl cation.[1]

The biosynthesis of FPP itself occurs through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are responsible for producing the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][6]

The Cationic Polycyclization Cascade: A Step-by-Step Mechanistic Overview

The conversion of the linear farnesyl cation into the tricyclic longifolene skeleton is a highly orchestrated event within the active site of longifolene synthase. The proposed mechanism involves the following key steps:

-

Initiation: The reaction is initiated by the ionization of FPP, where the diphosphate group departs, leading to the formation of the (2E,6E)-farnesyl cation.[1]

-

First Cyclization: The distal C10-C11 double bond of the farnesyl cation attacks the electron-deficient C1, forming the first ring and generating a tertiary carbocation.

-

Second Cyclization and Hydride Shift: Subsequent intramolecular attack of the C6-C7 double bond on the newly formed carbocationic center leads to the formation of a second ring. This is followed by a 1,3-hydride shift.[1]

-

Third Cyclization and Rearrangement: A final cyclization event, followed by a 1,2-alkyl migration, establishes the characteristic tricyclic core of longifolene.[1]

-

Termination: The cascade is terminated by a deprotonation step, yielding the final longifolene product and regenerating the enzyme for another catalytic cycle.

The enzyme's active site plays a crucial role in templating the folding of the flexible FPP substrate and stabilizing the highly reactive carbocationic intermediates, thus guiding the reaction toward the specific longifolene scaffold.[7]

Quantitative Insights into Longifolene Synthase Activity

The efficiency and product specificity of longifolene synthase have been subjects of investigation. While detailed kinetic parameters can vary depending on the source of the enzyme and assay conditions, studies on longifolene synthase from various organisms, particularly gymnosperms like Norway Spruce (Picea abies), have provided valuable data.[8][9]

| Product | Percentage of Total Products |

| Longifolene | ~61% |

| α-Longipinene | ~15% |

| Longicyclene | ~6% |

| Other Sesquiterpenoids | Traces |

Table 1: Product distribution of a longifolene synthase from Norway Spruce when incubated with farnesyl diphosphate. Data sourced from Martin et al. (2004).[4][8]

It is noteworthy that longifolene synthase is often a multi-product enzyme, producing a major product alongside several minor sesquiterpenoid isomers.[3][8][10] This product promiscuity is a common feature of terpene synthases and highlights the complexity of controlling the cationic reaction cascade.

Experimental Protocols for Studying Longifolene Biosynthesis

Elucidating the intricacies of the longifolene biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Longifolene Synthase

-

Gene Synthesis and Cloning: The coding sequence for longifolene synthase, often sourced from a plant or fungal species, is synthesized with codon optimization for expression in a host like Escherichia coli. The gene is then cloned into a suitable expression vector, typically containing an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium, followed by incubation at a reduced temperature (e.g., 16-20 °C) to enhance protein solubility.

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed using sonication or a French press in a suitable buffer. The soluble protein fraction is clarified by centrifugation and the His-tagged longifolene synthase is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The purified protein is then dialyzed against a storage buffer.

In Vitro Enzyme Assay for Longifolene Synthase

-

Reaction Mixture Preparation: The standard assay mixture contains a suitable buffer (e.g., 50 mM HEPES, pH 7.2), a divalent metal cofactor essential for activity (e.g., 10 mM MgCl₂), and dithiothreitol (DTT) to maintain a reducing environment.

-

Enzyme and Substrate Addition: A known amount of purified longifolene synthase is added to the reaction mixture. The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP), to a final concentration in the low micromolar range.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and Product Extraction: The reaction is stopped by the addition of a strong base (e.g., NaOH) or by vigorous vortexing with an organic solvent like hexane or diethyl ether. The sesquiterpene products are extracted into the organic phase.

-

Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool to trace the fate of atoms during the complex rearrangements of the cationic polycyclization cascade.[11][12]

-

Synthesis of Labeled Precursor: A specifically labeled FPP isotopologue (e.g., [1-¹³C]FPP or deuterated FPP) is synthesized.

-

Enzymatic Conversion: The labeled FPP is used as a substrate in the in vitro enzyme assay as described above.

-

Product Isolation and Analysis: The resulting longifolene is purified, typically by chromatography.

-

Structural Analysis: The location of the isotopic label in the longifolene product is determined using Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C) or Mass Spectrometry (for deuterium). This information provides direct evidence for the proposed bond formations and rearrangements in the catalytic mechanism.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

References

- 1. Longifolene - Wikipedia [en.wikipedia.org]

- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. Longifolene synthase - Wikipedia [en.wikipedia.org]

- 4. EC 4.2.3.58 [iubmb.qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Functional Characterization of Nine Norway Spruce TPS Genes and Evolution of Gymnosperm Terpene Synthases of the TPS-d Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional characterization of nine Norway Spruce TPS genes and evolution of gymnosperm terpene synthases of the TPS-d subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Longifolene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Longifolene is a tricyclic sesquiterpene hydrocarbon, first isolated from the resin of Pinus longifolia. Its complex bridged ring system has made it a classic and challenging target for total synthesis, inspiring the development of novel synthetic strategies and methodologies. This document provides detailed application notes and experimental protocols for three seminal total syntheses of (±)-Longifolene, accomplished by the research groups of E.J. Corey (1964), W.S. Johnson (1975), and W. Oppolzer (1978). Each synthesis showcases a different key strategy for the construction of the intricate carbon skeleton.

I. Corey's Total Synthesis (1961, 1964)

Corey's approach is highlighted by a key intramolecular Michael addition to construct the bridged ring system. The synthesis starts from the Wieland-Miescher ketone.[1]

A. Overall Synthetic Pathway

Caption: Corey's synthetic route to (±)-Longifolene.

B. Data Presentation: Key Transformations

| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Ketal Protection | (CH₂OH)₂, TsOH, PhH, Reflux | 66 | [1] |

| 2 | Wittig Reaction | n-BuLi, Et₂O, THF, RT to Reflux, 2 d | 96 | [1] |

| 3-5 | Dihydroxylation, Tosylation, Rearrangement | 1. OsO₄, Pyr. 2. TsCl, Pyr. 3. CaCO₃, LiClO₄, THF, 50°C | 48 (3 steps) | [1] |

| 6 | Ketal Deprotection | HCl, EtOH, H₂O, RT, 4 h | 100 | [1] |

| 7 | Intramolecular Michael Addition | Et₃N, Ethylene Glycol, 225°C, 24 h, Sealed tube | 8-12 | [1] |

| 8 | Methylation | Ph₃CNa; MeI, Dioxane, Et₂O, 30°C, 36 h | 59 | [1] |

| 9-14 | Carbonyl Reduction & Elaboration | Various | - | [1] |

C. Experimental Protocol: Intramolecular Michael Addition

This protocol describes the key bond-forming step in Corey's synthesis to create the bridged tricyclic system.

Materials:

-

Intermediate D (α,β-unsaturated ketone)

-

Triethylamine (Et₃N)

-

Ethylene Glycol

-

Heavy-walled sealed tube

Procedure:

-

A solution of the enone precursor (1 equivalent) in a minimal amount of ethylene glycol is prepared in a heavy-walled glass tube.

-

Triethylamine (excess, ~5-10 equivalents) is added to the solution.

-

The tube is sealed under vacuum or an inert atmosphere.

-

The sealed tube is heated in an oil bath or heating mantle to 225 °C for 24 hours.[1]

-

After cooling to room temperature, the tube is carefully opened in a fume hood.

-

The reaction mixture is diluted with water and extracted with diethyl ether or a similar organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the tricyclic ketone.

II. Johnson's Total Synthesis (1975)

Johnson's synthesis is a landmark example of a biomimetic, cationic polycyclization cascade to rapidly assemble the core of Longifolene.[2][3]

A. Overall Synthetic Pathway

Caption: Johnson's biomimetic synthesis of (±)-Longifolene.

B. Data Presentation: Key Transformations

| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1-4 | Chain Elaboration | Various | - | [2] |

| 5 | Cationic Polycyclization | CF₃CO₂H, 0 °C, 3 min | 75 | [2] |

| 6 | Reductive Removal of Hydroxyl | NaBH₃CN, TsOH, ZnBr₂, RT, 2.5 h | 91 | [2] |

| 7 | Lemieux-Johnson Oxidation | HIO₄, NaIO₄, RuO₂, H₂O, t-BuOH, RT, 18 h | 72 | [2] |

| 8 | α-Methylation | i-Pr₂NLi, MeI, THF, -78 °C to RT, 2 h | 84 | [2] |

| 9-10 | Final Elaboration | 1. MeLi 2. SOCl₂, Pyr. | 80 (2 steps) | [2] |

C. Experimental Protocol: Cationic Polycyclization

This protocol details the acid-catalyzed cyclization cascade that forms the tricyclic skeleton in a single step.

Materials:

-

Polyene alcohol precursor

-

Trifluoroacetic acid (TFA), freshly distilled

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (saturated)

Procedure:

-

The polyene alcohol precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath under an inert atmosphere.

-

Trifluoroacetic acid (pre-cooled to 0 °C) is added dropwise to the stirred solution.

-

The reaction is stirred vigorously at 0 °C for 3 minutes.[2] The reaction time is critical to prevent side reactions.

-

The reaction is quenched by the rapid addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The resulting crude product, containing the tricyclic core, is purified by flash chromatography.

III. Oppolzer's Total Synthesis (1978)

Oppolzer's elegant synthesis utilizes an intramolecular de Mayo reaction, a [2+2] photocycloaddition followed by a retro-aldol fragmentation, as the key strategy.[4]

A. Overall Synthetic Pathway

Caption: Oppolzer's synthesis featuring a key de Mayo reaction.

B. Data Presentation: Key Transformations

| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1-2 | Precursor Synthesis | 1. Et₃N, CHCl₃, 35°C 2. ClCO₂Bn, Pyr, 5°C, 8h | 82, 88 | [4] |

| 3 | Intramolecular de Mayo Reaction ([2+2] Photocycloaddition) | hν, Cyclohexane, 15-30 °C | 83 | [4] |

| 4 | Retro-Aldol Fragmentation | H₂, Pd/C, AcOH, RT, 18 h, 3 atm | 83 | [4] |

| 5 | Wittig Reaction | Ph₃P⁺CH₃ Br⁻, NaOt-Amyl, PhMe, RT, 90 min | 88 | [4] |

| 6 | Simmons-Smith Reaction | Zn-Cu, CH₂I₂, Reflux, 60 h | 78 | [4] |

| 7 | Hydrogenolysis | H₂, PtO₂, AcOH, RT, 18 h, 3 atm | 96 | [4] |

| 8 | Methylation | i-Pr₂NLi, MeI, THF, -78 °C to RT, 2 h | 94 | [4] |

| 9-10 | Final Steps | 1. MeLi 2. SOCl₂, Pyr. | 80 (2 steps) | [4] |

C. Experimental Protocol: Intramolecular de Mayo Reaction

This protocol outlines the photochemical [2+2] cycloaddition and subsequent fragmentation.

Materials:

-

Dienone precursor

-

Anhydrous, degassed cyclohexane

-

Photoreactor (e.g., with a high-pressure mercury lamp and Pyrex filter)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply

-

Glacial acetic acid

Procedure:

Part 1: [2+2] Photocycloaddition

-

A solution of the dienone precursor in anhydrous, degassed cyclohexane is placed in a quartz or Pyrex photoreactor vessel.

-

The solution is irradiated with a high-pressure mercury lamp (a Pyrex filter is used to filter out short-wavelength UV) while maintaining the temperature between 15-30 °C.[4] The reaction is monitored by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure to yield the crude photocycloadduct.

Part 2: Retro-Aldol Fragmentation

-

The crude photocycloadduct is dissolved in glacial acetic acid.

-

A catalytic amount of 10% Palladium on carbon is added to the solution.

-

The mixture is subjected to hydrogenation at 3 atm of H₂ pressure at room temperature for 18 hours.[4]

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the 1,5-diketone intermediate.

Disclaimer: These protocols are intended for informational purposes for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The original publications should be consulted for full experimental details and safety information.

References

Application Notes and Protocols: Dilongifolylborane as a Chiral Hydroborating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilongifolylborane (Lgf₂BH) is a chiral hydroborating agent notable for its efficacy in the asymmetric hydroboration of prochiral olefins. Derived from the readily available sesquiterpene (+)-longifolene, it offers a valuable tool for the synthesis of chiral alcohols with moderate to good enantioselectivity. Its intermediate steric requirements fill a niche between highly hindered and less bulky chiral boranes, making it a useful reagent for specific substrate classes. This document provides detailed application notes and experimental protocols for the preparation and use of dilongifolylborane.

Data Presentation

The enantioselective hydroboration of various prochiral alkenes with dilongifolylborane, followed by oxidation, yields the corresponding chiral alcohols. The chemical yields and enantiomeric excess (ee) for a selection of substrates are summarized below.

| Alkene Substrate | Product Alcohol | Chemical Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| cis-2-Butene | 2-Butanol | 75 | 76 | (R) |

| cis-3-Hexene | 3-Hexanol | 80 | 60 | (R) |

| 2-Methyl-1-butene | 2-Methyl-1-butanol | 78 | 60 | (R) |

| 2-Methyl-1-pentene | 2-Methyl-1-pentanol | 82 | 68 | (R) |

| 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butanol | 70 | 60 | (R) |

| Norbornene | exo-Norborneol | 95 | 70 | (1R,2R,4S) |

| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 85 | 78 | (1R,2R) |

| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 88 | 68 | (1R,2R) |

Experimental Protocols

Protocol 1: Preparation of Dilongifolylborane (Lgf₂BH)

This protocol details the synthesis of dilongifolylborane from (+)-longifolene and borane-methyl sulfide complex (BMS).

Materials:

-

(+)-Longifolene (freshly distilled)

-

Borane-methyl sulfide complex (BMS, 10 M)

-

Anhydrous diethyl ether (Et₂O)

-

Nitrogen gas (inert atmosphere)

-

Schlenk flask and other standard glassware

Procedure:

-

Assemble a dry, 100-mL Schlenk flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, charge the flask with (+)-longifolene (10.2 g, 50 mmol).

-

Add anhydrous diethyl ether (20 mL) to dissolve the longifolene.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add borane-methyl sulfide complex (2.5 mL, 25 mmol) dropwise via syringe over a period of 30 minutes.

-

A white precipitate of dilongifolylborane will begin to form.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, and then at room temperature for an additional 2 hours to ensure complete reaction.

-

The resulting white, crystalline slurry of dilongifolylborane in diethyl ether is used directly in the subsequent hydroboration step.

Protocol 2: Asymmetric Hydroboration of a cis-Alkene (e.g., cis-2-Butene)

This protocol outlines the general procedure for the hydroboration of a cis-alkene using the prepared dilongifolylborane slurry.

Materials:

-

Dilongifolylborane slurry in Et₂O (from Protocol 1)

-

cis-2-Butene (condensed and weighed)

-

Anhydrous diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Nitrogen gas

Procedure:

-

Cool the freshly prepared dilongifolylborane slurry (25 mmol in Et₂O) to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly bubble cis-2-butene gas (1.4 g, 25 mmol) through the stirred slurry. Alternatively, add a pre-weighed amount of condensed cis-2-butene in cold Et₂O.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours. The disappearance of the solid Lgf₂BH serves as a visual indicator of reaction progress.

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add 3 M NaOH solution (10 mL) to the reaction mixture, followed by the dropwise addition of 30% H₂O₂ (10 mL). Caution: This oxidation step is exothermic. Maintain the temperature below 40 °C.

-

Stir the mixture at room temperature for 4 hours to ensure complete oxidation.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation, and purify the resulting alcohol (2-butanol) by fractional distillation.

-

Determine the enantiomeric excess by chiral GC analysis or by preparing a chiral derivative (e.g., Mosher's ester) and analyzing by NMR.

Protocol 3: Asymmetric Hydroboration of a Trisubstituted Alkene (e.g., 1-Methylcyclopentene)

This protocol describes the hydroboration of a more hindered trisubstituted alkene.

Materials:

-

Dilongifolylborane slurry in Et₂O (from Protocol 1)

-

1-Methylcyclopentene

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Nitrogen gas

Procedure:

-

To the freshly prepared dilongifolylborane slurry (25 mmol in Et₂O) at 0 °C under nitrogen, add anhydrous THF (20 mL) to aid in solubility.

-

Add 1-methylcyclopentene (2.05 g, 25 mmol) dropwise to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC or GC until the starting alkene is consumed.

-

Cool the reaction mixture to 0 °C and perform the oxidative workup as described in Protocol 2, steps 5-8.

-

Remove the solvent under reduced pressure and purify the resulting trans-2-methylcyclopentanol by column chromatography on silica gel.

-

Determine the enantiomeric excess as described in Protocol 2, step 10.

Visualizations

Application of Longifolene in the Fragrance and Cosmetics Industry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longifolene, a tricyclic sesquiterpene hydrocarbon, is a naturally occurring compound primarily sourced from the high-boiling fraction of pine resin, particularly from Pinus longifolia (also known as Pinus roxburghii).[1][2] Its characteristic woody and earthy aroma has established it as a valuable ingredient in the fragrance and cosmetics industries.[3] Beyond its direct use as a fragrance component, longifolene serves as a crucial precursor in the synthesis of a variety of derivatives with sought-after olfactory profiles, such as amber and woody notes.[3][4] This document provides detailed application notes and protocols for the utilization of longifolene and its derivatives in fragrance and cosmetic formulations, targeting researchers and professionals in the field.

Physicochemical and Olfactory Properties of Longifolene

Longifolene's utility in fragrance and cosmetic formulations is underpinned by its distinct physical, chemical, and olfactory characteristics. A summary of these properties is presented below.

Data Presentation: Properties of Longifolene

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.36 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [5] |

| Odor Profile | Woody, sweet, rose, medicinal, fir needle | [6] |

| Boiling Point | 254-255 °C @ 706 mmHg | [6] |

| Density | 0.928 g/cm³ | [1] |

| Solubility | Soluble in alcohol and other organic solvents; Insoluble in water. | [6] |

| Vapor Pressure | 0.031 mmHg @ 25 °C (estimated) | [6] |

| LogP (o/w) | 6.392 (estimated) | [6] |

Applications in the Fragrance Industry

Longifolene is a versatile ingredient in perfumery, valued for both its own scent and its role as a foundational element for creating other aroma chemicals.

Direct Fragrance Use

As a fragrance ingredient, longifolene is prized for its warm, woody, and resinous aroma.[3][7] It functions as a base note, contributing to the longevity and depth of a fragrance composition.[3] Its scent profile makes it particularly suitable for creating pine, cedarwood, and forest-themed fragrances.[3]

Precursor for Fragrance Derivatives

A significant application of longifolene is as a starting material for the synthesis of more complex aroma chemicals.[3][7] Through chemical modifications such as isomerization and oxidation, longifolene is converted into derivatives with highly desirable amber, woody, and even musky notes.[8] A key derivative is isolongifolenone, which possesses a rich, earthy, and amber-like odor.

Data Presentation: Maximum Acceptable Concentrations of Longifolene in Consumer Products (IFRA Standards)

The International Fragrance Association (IFRA) has established guidelines for the safe use of longifolene in various consumer product categories. These recommendations are based on a comprehensive safety assessment.[9]

| Product Category | Description | Maximum Acceptable Concentration (%) |

| Category 1 | Products applied to the lips | 0.27 |

| Category 2 | Products applied to the axillae | 0.080 |

| Category 3 | Products applied to the face/body using fingertips | 1.6 |

| Category 4 | Products related to fine fragrances | 1.5 |

| Category 5A | Body lotion products | 0.38 |

| Category 5B | Face moisturizer products | 0.38 |

Applications in the Cosmetics Industry

In addition to its use in fine fragrances, longifolene is incorporated into a wide array of cosmetic products to impart a pleasant scent.[5][10] It can be found in soaps, shampoos, lotions, and deodorants.[5] The woody and natural character of longifolene's scent is often utilized to enhance the sensory experience of these products.

Experimental Protocols

The following protocols provide methodologies for the synthesis of key longifolene derivatives and the evaluation of their olfactory properties.

Synthesis of Isolongifolene from Longifolene

Isolongifolene is a common intermediate in the production of various fragrance ingredients. It is typically synthesized through the acid-catalyzed isomerization of longifolene.

Protocol:

-

Materials: Longifolene (e.g., 50-85% concentration), glacial acetic acid, D113 macroporous cation exchange resin.[11]

-

Procedure:

-

In a suitable reactor, charge longifolene, glacial acetic acid, and the cation exchange resin. A typical mass ratio is 1:0.2-0.6:0.05-0.1 (longifolene:glacial acetic acid:resin).[11]

-